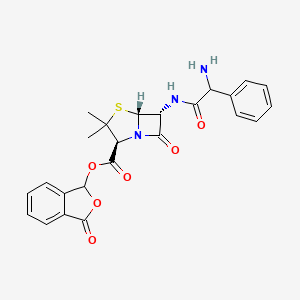
TR-14035
Übersicht
Beschreibung
(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C24H21Cl2NO5 and its molecular weight is 474.3 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid is 473.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antagonismus von Integrin α4β7 und α4β1
TR-14035 ist ein potenter Antagonist der Integrinrezeptoren α4β7 und α4β1 mit IC50-Werten von 7 nM bzw. 87 nM . Diese Integrine sind an der Adhäsion von Leukozyten an das Endothel beteiligt, was ein kritischer Schritt in der Entzündungsreaktion ist. Durch die Hemmung dieser Wechselwirkungen hat this compound potenzielle Anwendungen bei der Behandlung verschiedener entzündlicher und Autoimmunerkrankungen wie entzündliche Darmerkrankungen, Asthma, Multiple Sklerose und rheumatoide Arthritis.
Hepatobiliäre Transportsysteme
Es wurde gezeigt, dass sich this compound selektiv in der Leber anreichert und hauptsächlich als unverändertes Arzneimittel in der Galle ausgeschieden wird . Die Verbindung wird über einen saturierbaren Mechanismus von Ratten- und menschlichen Hepatozyten aufgenommen, und ihre Aufnahme wird durch die organischen Anionentransportproteine OATP1B1 und OATP1B3 vermittelt. Dies deutet darauf hin, dass this compound zur Untersuchung hepatobiliärer Transportmechanismen und der Rolle dieser Transporter bei der Arzneimittelverwertung eingesetzt werden könnte.
Pharmakokinetik und genetische Polymorphismen
Die Pharmakokinetik von this compound kann durch genetische Polymorphismen beeinflusst werden, insbesondere des OATP1B1-Transporters . Eine Variante von OATP1B1, bekannt als OATP1B115, zeigt im Vergleich zur OATP1B11a-Variante einen verringerten Transport von this compound. Dies deutet darauf hin, dass this compound als Werkzeug dienen könnte, um die Auswirkungen genetischer Variabilität auf die Pharmakokinetik von Arzneimitteln und personalisierte Medizinansätze zu untersuchen.
Hemmung der Zell-Adhäsion
This compound hemmt die Bindung von HEK 293-Zellen an Osteopontin-Formen, die an Zell-Adhäsionsprozessen beteiligt sind . Diese Eigenschaft kann in der Forschung genutzt werden, um die Mechanismen der Zell-Adhäsion zu verstehen und neue Strategien zur Verhinderung pathologischer Adhäsionsereignisse zu entwickeln.
Orale Bioverfügbarkeit
Die Verbindung ist oral bioverfügbar, was ein bedeutender Vorteil für ihre potenziellen therapeutischen Anwendungen ist . Dieses Merkmal macht this compound auch zu einer wertvollen Verbindung für die Forschung zur oralen Arzneimittelverabreichung, bei der der Schwerpunkt auf der Verbesserung der Bioverfügbarkeit von therapeutischen Wirkstoffen liegt.
Modell für allergisches Asthma
In einem Modell für allergisches Asthma bei braunen Norwegischen Ratten reduzierte die intraperitoneale Injektion von this compound die Hyperreaktivität der Atemwege gegenüber 5-Hydroxytryptamin (5-HT) signifikant . Dies deutet darauf hin, dass this compound als pharmakologisches Werkzeug in präklinischen Studien eingesetzt werden kann, um neue Behandlungen für allergisches Asthma zu untersuchen.
Anti-Adhäsionstherapie
This compound blockiert die Adhäsion von Zellen, die humanes α4β7 oder Maus-Mesenteriallymphknotenlymphozyten exprimieren, an MAdCAM-Ig, einem Adhäsionsmolekül, das am Leukozyten-Trafficking beteiligt ist . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung von Anti-Adhäsionstherapien für Erkrankungen hin, bei denen die Leukozytenmigration zur Krankheitspathologie beiträgt.
Forschung zu Entzündungen und Autoimmunerkrankungen
Aufgrund seiner Rolle bei der Modulation der Integrin-vermittelten Zelladhäsion ist this compound ein vielversprechender Kandidat für die Forschung zu den zugrunde liegenden Mechanismen von Entzündungen und Autoimmunerkrankungen . Es kann verwendet werden, um die an diesen Erkrankungen beteiligten Pfade zu untersuchen und nach neuen therapeutischen Zielen zu suchen.
Wirkmechanismus
Target of Action
TR-14035 is a dual antagonist for the α4β7 and α4β1 integrins . These integrins are expressed on leukocytes and play a crucial role in the firm adhesion of leukocytes to the endothelium, necessary for the subsequent transendothelial migration through the vessel wall .
Mode of Action
This compound interacts with its targets, the α4β7 and α4β1 integrins, by blocking their function. Specifically, it has been shown to block the adhesion of RPMI-8866 cells to MAdCAM-Ig by 100% at 1 μM, with an approximate IC50 of 0.01 μM .
Biochemical Pathways
The α4β7 and α4β1 integrins are key regulators of physiological and pathological responses in inflammation and autoimmune diseases . By antagonizing these integrins, this compound can potentially disrupt the pathways that lead to these conditions, thereby exerting its therapeutic effects.
Pharmacokinetics
This compound has been shown to have moderate oral bioavailability, with values of 17.1% and 13.2% in rats and dogs, respectively, at an oral dose of 10 mg/kg . It has a high plasma clearance rate, leading to terminal elimination half-lives of 0.28 hours in rats and 0.81 hours in dogs . These pharmacokinetic properties influence the compound’s bioavailability and overall therapeutic potential.
Result of Action
In vivo studies have shown that this compound can significantly decrease airway hyper-responsiveness to 5-hydroxytryptamine (5-HT) in an experimental model of allergic asthma in Brown Norway rats . This suggests that the compound’s action on its targets can lead to tangible physiological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms of OATP1B1, which is partly responsible for the accumulation of this compound into hepatocytes, may cause interindividual variability in the pharmacokinetics of this compound .
Eigenschaften
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSJLVGDSNWQBI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026007 | |
| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232271-19-1 | |
| Record name | (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232271-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TR14035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232271191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TR-14035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW585PBD7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)



